molecular formula C25H21N3 B6509148 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-76-6

8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509148
CAS No.: 901044-76-6
M. Wt: 363.5 g/mol
InChI Key: GBTPKROCGZYVIM-UHFFFAOYSA-N
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Description

The compound 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (Molecular Formula: C₂₅H₂₀FN₃, MW: 381.45) is a tricyclic heterocyclic molecule featuring a pyrazole ring fused with a quinoline scaffold. Key structural characteristics include:

  • Ethyl group at position 8 of the quinoline nucleus.
  • 4-Methylphenyl substituent at position 3 of the pyrazole ring.
  • Phenyl group at position 1 of the pyrazole ring.

Its physicochemical properties include a high logP value (6.58), indicating significant lipophilicity, which may influence membrane permeability and bioavailability . The compound lacks direct biological activity data in the provided evidence, but its structural features align with pyrazolo[4,3-c]quinolines known for anti-inflammatory, anticancer, and CNS-modulating activities .

Properties

IUPAC Name

8-ethyl-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-3-18-11-14-23-21(15-18)25-22(16-26-23)24(19-12-9-17(2)10-13-19)27-28(25)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTPKROCGZYVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 4-methylphenylhydrazine and ethyl acetoacetate can yield an intermediate, which upon further cyclization with phenylhydrazine and subsequent reactions, forms the desired pyrazoloquinoline structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to partially or fully hydrogenated products.

Scientific Research Applications

8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Anti-Inflammatory Derivatives

Compound ID/Name Substituents (Positions) IC₅₀ (NO Inhibition) Cytotoxicity (Survival Rate at 10 µM) Key Features
2a (3-Amino-4-phenylamino derivative) 3-NH₂, 4-phenylamino 0.39 µM 9% High potency but severe cytotoxicity
2i (4-Hydroxyphenylamino derivative) 3-NH₂, 4-(4-hydroxyphenylamino) ~0.4 µM (equiv. to 1400W) Moderate (data not shown) Improved selectivity for iNOS/COX-2 inhibition
2m (Benzoic acid derivative) 3-NH₂, 4-(4-carboxyphenylamino) ~0.4 µM Low (non-cytotoxic up to 10 µM) Enhanced solubility due to carboxylic acid group
Target Compound 8-Ethyl, 3-(4-methylphenyl), 1-phenyl N/A N/A High lipophilicity (logP 6.58); potential for CNS penetration

Key Observations :

  • Substituents at position 4 (e.g., phenylamino vs. hydroxyphenylamino) critically modulate both potency and cytotoxicity. Electron-donating groups (e.g., -OH in 2i) improve selectivity for anti-inflammatory targets .
  • The ethyl group at position 8 in the target compound may enhance metabolic stability compared to smaller substituents (e.g., ethoxy or methoxy groups in other analogs) .

Derivatives with Halogen or Trifluoromethyl Substituents

Compound ID/Name Substituents (Positions) Activity Profile
C350-0337 (7-Chloro derivative) 7-Cl, 3-(4-methylphenyl), 1-phenyl Anticancer (structural analog of kinase inhibitors)
C350-0277 (7-Trifluoromethyl derivative) 7-CF₃, 3-(4-methylphenyl), 1-(4-Cl-phenyl) Enhanced HOMO/LUMO levels; potential for photophysical applications
ELND006/ELND007 (Gamma-secretase inhibitors) 4-Cyclopropyl, 7/8-F, sulfonyl groups Selective Aβ inhibition; metabolically stable

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at position 7 or 8 increase electronic polarization, enhancing interactions with enzymatic targets .
  • The target compound’s lack of halogens may reduce off-target effects compared to ELND006/007 but could limit binding affinity for specific proteases .

QSAR and Structural Optimization Trends

  • Position 3: Aromatic substituents (e.g., 4-methylphenyl in the target compound) enhance π-π stacking with hydrophobic pockets in iNOS or COX-2 .
  • Position 8: Alkyl groups (e.g., ethyl) improve logP and blood-brain barrier penetration, whereas polar groups (e.g., ethoxy in 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline) reduce cytotoxicity but may limit CNS activity .

Biological Activity

8-Ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, particularly focusing on anti-inflammatory, anticancer, and antimicrobial activities. The compound’s structure, synthesis methods, and potential applications in medicinal chemistry will also be discussed.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N3C_{25}H_{21}N_3 with a molecular weight of 363.5 g/mol. The compound features a fused pyrazole and quinoline ring system, which is significant for its biological activity.

PropertyValue
Molecular FormulaC25H21N3
Molecular Weight363.5 g/mol
CAS Number901044-76-6
StructureStructure

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among various derivatives, certain compounds demonstrated potent inhibition of NO production and inducible nitric oxide synthase (iNOS) expression.

Key Findings:

  • Inhibition Potency : Compounds showed IC50 values comparable to the positive control (1400 W), indicating strong anti-inflammatory potential.
  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of iNOS and cyclooxygenase 2 (COX-2) protein expression .

Anticancer Activity

Pyrazoloquinoline derivatives have been studied for their anticancer properties. Preliminary findings suggest that these compounds may induce apoptosis in cancer cell lines.

Case Study:
A specific derivative was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism involved the activation of apoptotic pathways, although further studies are needed to elucidate the precise mechanisms involved.

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[4,3-c]quinoline derivatives has also been evaluated. These compounds displayed varying degrees of activity against bacterial strains.

Research Insights:

  • Activity Spectrum : Some derivatives exhibited broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Structure-Activity Relationship : The presence of specific substituents on the phenyl rings significantly influenced antimicrobial potency.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization : Reaction of 4-methylphenylhydrazine with 2-phenylquinoline-3-carbaldehyde under acidic conditions.
  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and yields while minimizing environmental impact.

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